molecular formula C14H12ClFN2O B5459283 (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B5459283
M. Wt: 278.71 g/mol
InChI Key: QGYYECXBJNLKPF-VOTSOKGWSA-N
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Description

(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide.

  • Starting Materials

    • 2-chloro-6-fluorobenzaldehyde
    • 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
  • Reaction Conditions

    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux
    • Catalyst: Base (e.g., NaOH, KOH)

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various chalcone derivatives with potential biological activities.

Biology

    Antimicrobial Activity: Chalcones are known for their antimicrobial properties, and this compound may exhibit similar activities.

Medicine

    Anti-inflammatory and Anticancer Properties: Chalcones have been studied for their anti-inflammatory and anticancer properties, making this compound a potential candidate for drug development.

Industry

    Dye and Pigment Production: Chalcones are used in the synthesis of dyes and pigments due to their conjugated double bond system.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Chlorophenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
  • (E)-3-(2-Fluorophenyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Uniqueness

(E)-3-(2-CHLORO-6-FLUOROPHENYL)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-11(8-17-18(9)2)14(19)7-6-10-12(15)4-3-5-13(10)16/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYYECXBJNLKPF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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